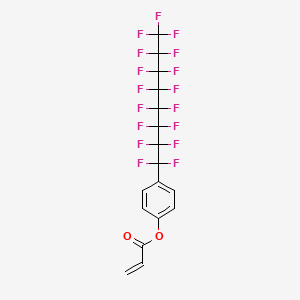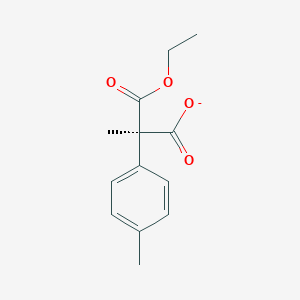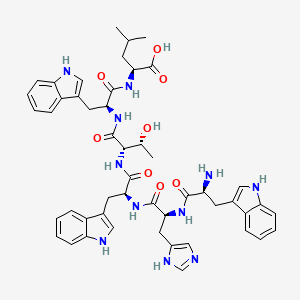
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- is a complex peptide composed of multiple amino acids, including L-Leucine, L-tryptophan, L-histidine, and L-threonine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, such as E. coli, through genetic engineering and fermentation processes .
化学反应分析
Types of Reactions
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of kynurenine derivatives.
Reduction: Reduction reactions can modify disulfide bonds if present within the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.
Substitution: Reagents such as NBS (N-bromosuccinimide) can be used for selective bromination of tryptophan residues.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can yield kynurenine, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用机制
The mechanism of action of L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- involves its interaction with specific molecular targets and pathways. For instance, L-Leucine is known to activate the mTOR signaling pathway, which plays a crucial role in regulating cell growth and metabolism. L-tryptophan can influence neurotransmitter synthesis, impacting brain function and mood regulation .
相似化合物的比较
Similar Compounds
L-Leucine: An essential branched-chain amino acid involved in protein synthesis and metabolic regulation.
L-tryptophan: A precursor to serotonin and melatonin, influencing mood and sleep.
L-histidine: A precursor to histamine, involved in immune responses and gastric acid secretion.
L-threonine: An essential amino acid important for protein synthesis and immune function.
Uniqueness
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to interact with multiple signaling pathways and its role in various physiological processes make it a valuable compound for research and therapeutic development.
属性
CAS 编号 |
873107-78-9 |
|---|---|
分子式 |
C49H57N11O8 |
分子量 |
928.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H57N11O8/c1-26(2)16-42(49(67)68)59-45(63)39(18-29-22-53-37-14-8-5-11-33(29)37)58-48(66)43(27(3)61)60-47(65)40(19-30-23-54-38-15-9-6-12-34(30)38)57-46(64)41(20-31-24-51-25-55-31)56-44(62)35(50)17-28-21-52-36-13-7-4-10-32(28)36/h4-15,21-27,35,39-43,52-54,61H,16-20,50H2,1-3H3,(H,51,55)(H,56,62)(H,57,64)(H,58,66)(H,59,63)(H,60,65)(H,67,68)/t27-,35+,39+,40+,41+,42+,43+/m1/s1 |
InChI 键 |
RNAOVJJUBAZZQY-JRAPODCYSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)N)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CNC7=CC=CC=C76)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


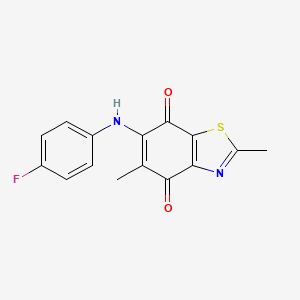
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
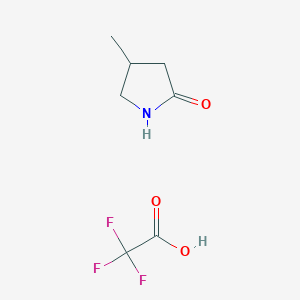
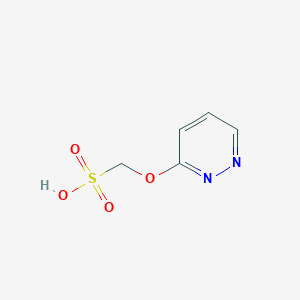
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
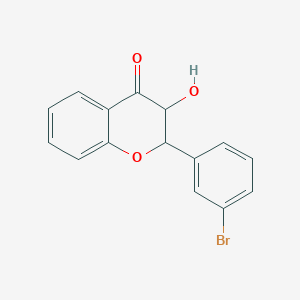
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
